5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
Description
Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic International Union of Pure and Applied Chemistry name derives from its parent indole-2,3-dione scaffold substituted at positions 1, 3, and 5. Breaking down the nomenclature:
- 5-Chloro indicates a chlorine atom at position 5 of the indole ring.
- 1-[3-(Trifluoromethyl)benzyl] specifies a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position (carbon 3) attached to nitrogen at position 1.
- 3-{N-[2,6-Dichloro-4-(Trifluoromethyl)Phenyl]Hydrazone} describes the hydrazone group at position 3, where the hydrazine nitrogen connects to a 2,6-dichloro-4-(trifluoromethyl)phenyl moiety.
The molecular formula C₂₃H₁₂Cl₃F₆N₃O reflects three chlorine atoms, six fluorine atoms, and three nitrogen atoms distributed across the indole core and aromatic substituents. This precise naming convention ensures unambiguous identification of substituent positions and bonding patterns critical for structure-activity relationship studies.
Historical Context of Isatin-Hydrazone Derivatives in Medicinal Chemistry
Isatin-hydrazone hybrids emerged as privileged structures following early 20th-century investigations into indole alkaloids. The condensation of isatin with hydrazines generates Schiff base derivatives exhibiting diverse biological activities, including antimicrobial, antiviral, and anticancer properties. A 2025 study demonstrated that introducing electron-withdrawing groups (e.g., -CF₃, -Cl) to both the isatin core and hydrazone aryl ring enhances metabolic stability and target binding affinity. The specific substitution pattern in this compound—featuring trifluoromethyl and chloro groups—aligns with modern medicinal chemistry strategies to optimize pharmacokinetic profiles while maintaining synthetic feasibility.
Structural Relationship to Fluorinated Indole Analogues
This molecule belongs to a family of fluorinated indole derivatives where strategic fluorine incorporation modulates electronic and steric properties. Key structural features include:
- Trifluoromethyl Benzyl Group : The -CF₃ substituent at position 3 of the benzyl ring creates a strong electron-withdrawing effect, polarizing the indole nitrogen and influencing π-π stacking interactions.
- Dichloro-Trifluoromethyl Phenyl Hydrazone : The 2,6-dichloro-4-(trifluoromethyl)phenyl group introduces orthogonal substitution patterns that prevent rotational freedom, locking the hydrazone into a planar conformation favorable for intercalation or enzyme binding.
- Chloro-Indole Core : The 5-chloro substituent on the indole ring directs electrophilic substitution reactions to specific positions while enhancing lipophilicity.
Comparative analysis with simpler isatin-hydrazones (e.g., 3-hydrazono-2-oxindoles) reveals that the additional fluorinated aryl groups in this compound increase molecular complexity and van der Waals surface area, potentially improving target selectivity.
Table 1: Key Structural Features and Their Implications
| Structural Element | Position | Electronic Effect | Biological Implication |
|---|---|---|---|
| Trifluoromethyl Benzyl | N1 | Strong -I effect | Enhances metabolic stability |
| 2,6-Dichloro-4-CF₃ Phenyl | C3 | Ortho-chloro para-CF₃ conjugation | Restricts molecular rotation |
| 5-Chloro Indole | C5 | Moderate +M effect | Directs electrophilic substitution |
Properties
IUPAC Name |
5-chloro-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl3F6N3O/c24-14-4-5-18-15(9-14)19(33-34-20-16(25)7-13(8-17(20)26)23(30,31)32)21(36)35(18)10-11-2-1-3-12(6-11)22(27,28)29/h1-9,36H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZJWSCWONJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl3F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₆H₉ClF₃NO₂
- Molecular Weight : 339.7 g/mol
- CAS Number : 89159-26-2
- Melting Point : 165.5 - 168 °C
Antimicrobial Activity
Research indicates that derivatives of indole compounds often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study Findings :
- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli, indicating its potential as an antibacterial agent .
- Additionally, its structural analogs have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 6.25 to 25 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 15.0 |
| Candida albicans | 6.25 - 12.5 |
| Aspergillus niger | 12.5 - 25 |
Anticancer Activity
Indole derivatives are also known for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.
Research Findings :
- In vitro studies have reported that the compound exhibits cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL respectively .
- These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The presence of halogen substituents may enhance binding affinity to target enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Oxidative Stress : Compounds with indole structures often lead to increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.
- Modulation of Gene Expression : The compound may influence gene expression related to cell survival and proliferation through interactions with nuclear receptors.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of the compound is , with a molecular weight of approximately 474.82 g/mol. The structure features an indole core substituted with a chloro group and a trifluoromethylbenzyl moiety, which may contribute to its biological activity. The presence of the hydrazone linkage also suggests potential for further modifications that could enhance its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The indole scaffold is known for its diverse biological activities, including antifungal and antibacterial effects. For instance, similar compounds have shown significant activity against various pathogens such as Staphylococcus aureus and Candida albicans .
- Antibacterial Activity : The compound has been evaluated for its effectiveness against resistant strains of bacteria. Preliminary data suggest that it may exhibit potent antibacterial properties, comparable to existing antibiotics .
- Antifungal Activity : Research indicates that derivatives of indole can have a broad spectrum of antifungal activity, which may extend to this compound as well .
Synthesis and Modification
The synthesis of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione typically involves multi-step processes that allow for the introduction of various functional groups. The hydrazone derivative can be synthesized through the reaction of the corresponding hydrazine with the indole derivative, which can be optimized for yield and purity.
Case Studies
Several studies have investigated the structure-activity relationships (SAR) of indole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that modifications at specific positions on the indole ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and target proteins in pathogens. These studies suggest that the trifluoromethyl group plays a critical role in enhancing binding affinity .
Comparison with Similar Compounds
5-Chloro-1-(Trimethylsilyl)-1H-Indole-2,3-Dione 3-[O-(Trimethylsilyl)Oxime]
This derivative replaces the trifluoromethylbenzyl group with a trimethylsilyl (TMS) group and substitutes the hydrazone with a TMS-oxime. Computational studies reveal a lower HOMO-LUMO gap (4.45 eV) compared to cyclopentadecanone oxime (5.98 eV) and trans-2-dodecen-1-ol trifluoroacetate (5.85 eV), indicating higher reactivity . The TMS groups increase steric bulk and polarizability (261.403 a.u.), influencing solubility and interaction with biological targets .
5-Chloro-1-(4-Chlorobenzyl)-1H-Indole-2,3-Dione
Substituting the trifluoromethyl group with a 4-chlorobenzyl moiety reduces electronegativity and polarizability. This compound has a predicted pKa of -3.46, suggesting strong electron-withdrawing effects, though less pronounced than the trifluoromethyl variant .
N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl-N’-(1-Phenyl-Ethylidene) Hydrazines
These hydrazine derivatives share the 2,6-dichloro-4-trifluoromethylphenyl group but lack the indole core. Their synthesis involves condensation of hydrazines with substituted acetophenones under acidic conditions , highlighting the versatility of the hydrazone moiety in derivatization.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- The TMS-substituted indole derivative exhibits higher polarizability due to its bulky silyl groups, enhancing van der Waals interactions in biological systems.
- trans-2-Dodecen-1-ol trifluoroacetate has the highest dipole moment (4.968 Debye) , attributed to its trifluoroacetate group, which increases charge separation .
Reactivity and Electronic Properties
Frontier Molecular Orbital (FMO) Analysis
The HOMO-LUMO gap of 5-chloro-1-(TMS)-indole-2,3-dione [O-(TMS)oxime] (4.45 eV) is narrower than cyclopentadecanone oxime (5.98 eV) and trans-2-dodecen-1-ol trifluoroacetate (5.85 eV), indicating greater electrophilicity and susceptibility to nucleophilic attack .
Global Reactivity Descriptors
- Chemical Hardness (η) : Lower values (e.g., 1.88 eV for the TMS-indole derivative) indicate "softer" molecules with higher reactivity .
- Electrophilicity Index (ω) : The TMS-indole derivative (ω = 9.21 ) and trans-2-dodecen-1-ol trifluoroacetate (ω = 10.01 ) are strong electrophiles, favoring interactions with electron-rich biological targets .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how do substituent positions affect reaction efficiency?
Answer:
The compound’s core structure can be synthesized via Friedel-Crafts acylation and hydrazone formation. For example, substituted indole-2,3-diones are synthesized by converting nitrobenzoic acids to acid chlorides, followed by Friedel-Crafts acylation with aromatic substrates (e.g., 1,2-dichlorobenzene) . Hydrazine hydrate is then used for indazole ring closure and nitro group reduction (Raney nickel catalysis improves yield). Substituents like trifluoromethyl groups may hinder acylation due to steric/electronic effects; optimizing reaction temperature (e.g., 80–100°C in DMF) and using Lewis acids (AlCl₃) can mitigate this .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this hydrazone derivative?
Answer:
- 1H/13C NMR : Assign peaks for indole protons (δ 7.2–8.5 ppm), hydrazone NH (δ 10–12 ppm), and trifluoromethyl groups (distinct 19F NMR signals at δ -60 to -70 ppm) .
- X-ray Diffraction : Resolve crystal packing and confirm hydrazone tautomerism (e.g., E/Z configuration). For example, similar indole-dione hydrazones exhibit planar geometries with intramolecular H-bonding between NH and carbonyl groups .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H]+ with <2 ppm error) and fragmentation patterns of chlorine/fluorine substituents .
Advanced: How does the hydrazone moiety modulate bioactivity, and what structural analogs show promise in target binding?
Answer:
The hydrazone group enhances metal chelation and hydrogen-bonding capacity, critical for interacting with enzymes like deubiquitinases (DUBs) or microbial targets. For instance, the structurally related compound LDN-57444 (a DUB inhibitor) uses a chloro-indole-dione scaffold to bind catalytic cysteine residues via its hydrazone and halogen substituents . Computational docking (e.g., MOE software) predicts that substituting the 2,6-dichloro-4-trifluoromethylphenyl group improves hydrophobic pocket occupancy, while modifying the benzyl position alters steric compatibility .
Advanced: What experimental designs resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Assay Standardization : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and MIC protocols (CLSI guidelines) to compare antimicrobial activity.
- Metabolic Stability Testing : Assess compound degradation in liver microsomes; trifluoromethyl groups may enhance metabolic resistance, explaining variability in IC₅₀ values .
- Target Profiling : Screen against kinase panels or bacterial efflux pumps (e.g., AcrB in E. coli) to identify off-target effects. For example, hydrazones with electron-withdrawing substituents show dual inhibition of topoisomerase IV and β-lactamases .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (target ~3.5 for blood-brain barrier penetration) and polar surface area (<140 Ų for oral bioavailability). The trifluoromethyl groups increase lipophilicity but may require PEGylation for solubility .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma half-life. Chlorine atoms at the 2,6-positions reduce HSA affinity, favoring free drug availability .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values for chloro/trifluoromethyl groups) with antibacterial potency (R² >0.85 in Gram-positive models) .
Advanced: What strategies validate the mechanism of action in inflammatory or cancer pathways?
Answer:
- Western Blotting : Measure NF-κB or COX-2 suppression in macrophage models (e.g., RAW 264.7 cells) to confirm anti-inflammatory activity. Similar indole-diones inhibit prostaglandin synthesis at IC₅₀ ~10 µM .
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) and caspase-3 activation to verify pro-apoptotic effects. Hydrazones with dichlorophenyl groups induce mitochondrial membrane depolarization in HeLa cells .
- CRISPR Screening : Knock out putative targets (e.g., USP7 in DUB pathways) to confirm on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
